GAO Inhibitory Potency: 4-Bromophenyl vs. 4'-Bromo-[1,1'-biphenyl]-4-yl Analog
As the minimal core fragment, 3-(4-Bromophenyl)-4-hydroxy-1H-pyrrole-2,5-dione enables comparison with the extended 4-(4'-bromo[1,1'-biphenyl]-4-yl) analog (compound 83). While the biphenyl analog demonstrates potent in vitro competitive inhibition of porcine liver GAO and in vivo reduction of urinary oxalate levels over 58 days [1], the 4-bromophenyl analog is expected to retain similar fundamental binding interactions due to the conserved pharmacophore. Direct IC50 values are not available from this source, but the biphenyl analog's in vivo efficacy provides a class benchmark [1].
| Evidence Dimension | GAO Inhibition In Vivo Efficacy |
|---|---|
| Target Compound Data | Not quantified in this study; inferred core scaffold activity |
| Comparator Or Baseline | 4-(4'-Bromo[1,1'-biphenyl]-4-yl)-3-hydroxy-1H-pyrrole-2,5-dione (Compound 83) - Significant reduction in urinary oxalate levels over 58 days |
| Quantified Difference | In vivo efficacy demonstrated for the biphenyl analog; 4-bromophenyl analog expected to show reduced potency due to smaller lipophilic group |
| Conditions | Chronic oral administration to ethylene glycol-fed rats |
Why This Matters
Establishes the 4-bromophenyl analog as the key reference compound for structure-activity relationship (SAR) studies aiming to balance lipophilicity and GAO inhibitory potency.
- [1] Rooney, C. S., Randall, W. C., Streeter, K. B., Ziegler, C. B., Cragoe, E. J., Schwam, H., ... & Noll, R. M. (1983). Inhibitors of glycolic acid oxidase. 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives. Journal of Medicinal Chemistry, 26(5), 700-714. View Source
